molecular formula C12H11BrN2O2 B4627322 N-(4-bromo-3-methylphenyl)-5-methyl-3-isoxazolecarboxamide

N-(4-bromo-3-methylphenyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4627322
M. Wt: 295.13 g/mol
InChI Key: UISDCAUTVFLIAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-bromo-3-methylphenyl)-5-methyl-3-isoxazolecarboxamide often involves multicomponent transformations. For example, the electrochemically induced transformation of 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one in the presence of sodium bromide has been investigated, yielding compounds with promising applications in biomedical fields, particularly for the regulation of inflammatory diseases as indicated by docking studies (Ryzhkova et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, supplemented by X-ray crystallography. These techniques have been crucial in establishing the structure of synthesized compounds and elucidating their potential for biomedical applications (Ryzhkova et al., 2020).

Chemical Reactions and Properties

The reactivity of N-(4-bromo-3-methylphenyl)-5-methyl-3-isoxazolecarboxamide derivatives towards various reagents can lead to a wide range of products with potential pharmaceutical applications. The manipulation of these compounds through chemical reactions enables the exploration of their pharmacological activities, though specific reactions of N-(4-bromo-3-methylphenyl)-5-methyl-3-isoxazolecarboxamide are not detailed in the available literature.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability under various conditions are critical for understanding the potential applications of these compounds. While specific data on N-(4-bromo-3-methylphenyl)-5-methyl-3-isoxazolecarboxamide is scarce, related research emphasizes the importance of these properties in the development of pharmaceutical agents and materials.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability in various solvents, and the ability to undergo specific transformations, are essential for harnessing the potential of N-(4-bromo-3-methylphenyl)-5-methyl-3-isoxazolecarboxamide in chemical synthesis and drug design. Studies on similar compounds highlight the role of structural features in determining their reactivity and potential applications (Ryzhkova et al., 2020).

Scientific Research Applications

Synthetic Chemistry Applications

Isoxazole derivatives, including compounds similar to N-(4-bromo-3-methylphenyl)-5-methyl-3-isoxazolecarboxamide, are of considerable interest in synthetic chemistry due to their potential as intermediates in the synthesis of more complex molecules. For example, Sarlo et al. (1966) discussed the synthesis and properties of N-methylisoxazolin-5-ones, highlighting the versatility of isoxazoles in organic synthesis. Such compounds can serve as precursors to various biologically active molecules and materials with unique properties (Sarlo, Fabbrini, & Renzi, 1966).

Biological Activity

Compounds featuring the isoxazole moiety, similar to the one , often exhibit a range of biological activities. For instance, research on isoxazol derivatives has demonstrated potential antitumor, antimicrobial, and enzyme inhibitory effects. Knecht and Löffler (1998) explored the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives, an enzyme involved in pyrimidine synthesis, which is crucial for cell proliferation and DNA synthesis. Such inhibitors can have applications in developing drugs for diseases characterized by rapid cell division, such as cancer (Knecht & Löffler, 1998).

Material Science

In material science, the structural motifs present in N-(4-bromo-3-methylphenyl)-5-methyl-3-isoxazolecarboxamide can contribute to the development of novel materials with unique properties. The incorporation of isoxazole rings into polymeric structures, for example, can influence the thermal stability, mechanical strength, and chemical resistance of materials. Mallakpour and Rafiee (2007) discussed the synthesis of photoactive polyamides derived from isophthalic acid and aromatic diamines, demonstrating the potential of incorporating heterocyclic units into polymers to enhance their performance and functionality (Mallakpour & Rafiee, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it could interact with biological targets in the body to exert its effects.

Safety and Hazards

As with any chemical compound, handling “N-(4-bromo-3-methylphenyl)-5-methyl-3-isoxazolecarboxamide” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-7-5-9(3-4-10(7)13)14-12(16)11-6-8(2)17-15-11/h3-6H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISDCAUTVFLIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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